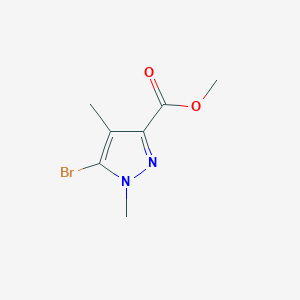![molecular formula C12H18O3 B13005736 3,3,4-Trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B13005736.png)
3,3,4-Trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3,4-Trimethyl-5-oxobicyclo[222]octane-1-carboxylic acid is a bicyclic compound characterized by its unique structure, which includes a bicyclo[222]octane core
Métodos De Preparación
The synthesis of 3,3,4-Trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the compound can be synthesized by the reaction of 3,3,4-trimethylcyclohexanone with ethyl chloroformate, followed by cyclization in the presence of a base . Industrial production methods may involve optimized reaction conditions to maximize yield and purity.
Análisis De Reacciones Químicas
3,3,4-Trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The compound can undergo substitution reactions, particularly at the carboxylic acid group, to form esters, amides, or other derivatives.
Aplicaciones Científicas De Investigación
3,3,4-Trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions and as a probe to investigate biological pathways.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism by which 3,3,4-Trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid exerts its effects depends on its interaction with molecular targets. The compound can act as a substrate for various enzymes, leading to the formation of specific products through enzyme-catalyzed reactions. The pathways involved may include oxidation-reduction reactions, hydrolysis, and other metabolic processes.
Comparación Con Compuestos Similares
3,3,4-Trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid can be compared with other similar compounds, such as:
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-4-carboxylic acid: This compound has a similar bicyclic structure but differs in the position and nature of functional groups.
1,3-Dimethyl-5-oxobicyclo[2.2.2]octane-2-carboxylic acid: Another related compound with variations in the methyl and carboxylic acid group positions.
The uniqueness of 3,3,4-Trimethyl-5-oxobicyclo[22
Propiedades
Fórmula molecular |
C12H18O3 |
|---|---|
Peso molecular |
210.27 g/mol |
Nombre IUPAC |
3,3,4-trimethyl-5-oxobicyclo[2.2.2]octane-1-carboxylic acid |
InChI |
InChI=1S/C12H18O3/c1-10(2)7-12(9(14)15)5-4-11(10,3)8(13)6-12/h4-7H2,1-3H3,(H,14,15) |
Clave InChI |
PUQLHGDQHCQSQZ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CC2(CCC1(C(=O)C2)C)C(=O)O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


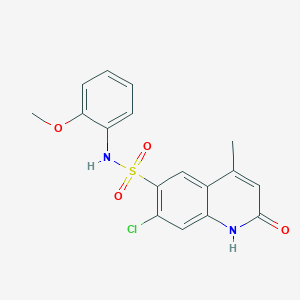

![5-Fluoro-octahydrocyclopenta[c]pyrrole](/img/structure/B13005659.png)

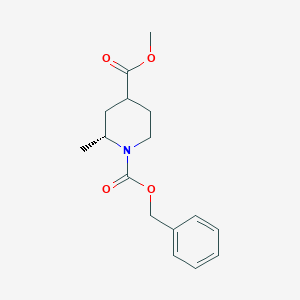


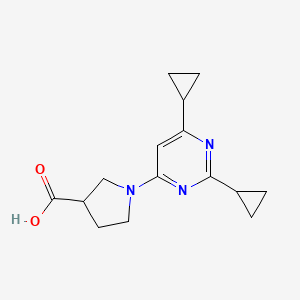
![N-{bicyclo[1.1.1]pentan-1-yl}aminosulfonamide](/img/structure/B13005701.png)

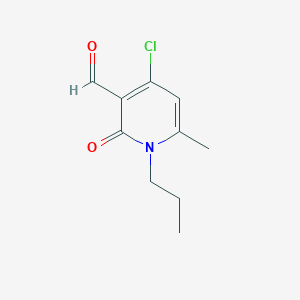
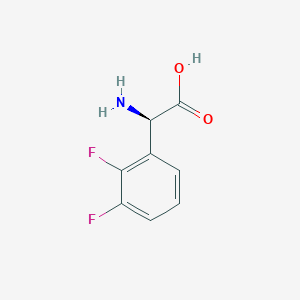
![3-{[(tert-butoxy)carbonyl]amino}-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}azetidine-3-carboxylic acid](/img/structure/B13005737.png)
